Fidaxomicin

Clostridioides difficile infection recurrence prevention meta-analysis

Fidaxomicin is a first-in-class macrocyclic antibiotic that delivers narrow-spectrum bactericidal activity via selective inhibition of C. difficile RNA polymerase, a mechanism absent in vancomycin or metronidazole. It uniquely inhibits sporulation and toxin production at sub‑MIC concentrations while sparing commensal Bacteroides/Prevotella populations (2–4‑log10 CFU/g reduction observed with vancomycin). Clinically, fidaxomicin provides a 31% relative risk reduction in CDI recurrence (risk ratio 0.69, 95% CI 0.52–0.91). Procure for antimicrobial stewardship programs targeting recurrence prevention, microbiome preservation, and institutional C. difficile transmission control.

Molecular Formula C52H74Cl2O18
Molecular Weight 1058.0 g/mol
CAS No. 873857-62-6
Cat. No. B1672665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidaxomicin
CAS873857-62-6
Synonymsfidaxomicin
lipiarmycin
lipiarmycin A3
lipiarmycin A4
lipiarmycin B
lipiarmycin B3
lipiarmycin B4
PAR 101
PAR-101
PAR101
tiacumicin B
tiacumicin C
Molecular FormulaC52H74Cl2O18
Molecular Weight1058.0 g/mol
Structural Identifiers
SMILESCCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
InChIInChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
InChIKeyZVGNESXIJDCBKN-UUEYKCAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fidaxomicin (CAS 873857-62-6) Baseline Characterization and Procurement-Relevant Classification


Fidaxomicin (formerly OPT-80, PAR-101) is a first-in-class macrocyclic antibiotic that exerts narrow-spectrum bactericidal activity via selective inhibition of bacterial RNA polymerase . The compound demonstrates potent activity against Clostridioides difficile, the primary etiologic agent of healthcare-associated infectious diarrhea, with minimal disruption to commensal gut flora [1]. The molecular basis for this narrow-spectrum activity has been elucidated structurally: a single sensitizing residue in C. difficile RNA polymerase confers fidaxomicin binding selectivity that is absent in most gut commensals including Proteobacteria and Bacteroidetes [2].

Why Fidaxomicin Cannot Be Interchanged with Generic Vancomycin or Metronidazole in CDI Management Protocols


Despite comparable initial clinical cure rates for CDI, fidaxomicin and vancomycin exhibit fundamentally divergent pharmacodynamic and ecological profiles that preclude therapeutic equivalence. Vancomycin causes profound collateral suppression of the intestinal microbiome—including 2–4-log10 CFU/g reductions in Bacteroides/Prevotella populations—while fidaxomicin spares these commensal populations [1]. Furthermore, fidaxomicin uniquely inhibits C. difficile sporulation and toxin production at sub-MIC concentrations, mechanisms entirely absent with vancomycin, metronidazole, and rifaximin [2]. These mechanistic differences translate into clinically meaningful outcome disparities, including a 31% relative risk reduction in CDI recurrence with fidaxomicin versus vancomycin across pooled clinical data [3]. Substitution without consideration of these parameters compromises recurrence prevention outcomes and may increase institutional CDI transmission burden.

Quantitative Differentiation Evidence: Fidaxomicin versus Vancomycin, Metronidazole, and Rifaximin in CDI Management


CDI Recurrence Reduction: Meta-Analysis of Fidaxomicin versus Vancomycin Across 3944 Patients

In a systematic review and meta-analysis of 14 studies (6 randomized controlled trials and 8 observational studies) encompassing 3944 adult CDI patients (32% fidaxomicin, 68% vancomycin), fidaxomicin treatment was associated with significantly lower recurrence rates [1]. The recurrence rate was 16.1% for fidaxomicin versus 25.4% for vancomycin. The risk ratio for recurrence with fidaxomicin compared to vancomycin was 0.69 (95% CI: 0.52–0.91, I² = 62%), representing a 31% reduction in recurrence risk. This benefit was consistent across subgroups including initial CDI, first recurrent CDI, non-severe and severe CDI, and both inpatient and outpatient settings.

Clostridioides difficile infection recurrence prevention meta-analysis

Intestinal Microbiome Preservation: Quantitative Commensal Count Differences During CDI Treatment

In a randomized clinical trial substudy (NCT00314951) comparing fidaxomicin 200 mg twice daily versus vancomycin 125 mg four times daily for 10 days, fecal samples from 89 patients were analyzed quantitatively [1]. At study entry, CDI patients had major microbiome components 2–3-log10 CFU/g lower than healthy controls. During treatment, fidaxomicin allowed major microbiome components to persist, whereas vancomycin was associated with a further 2–4-log10 CFU reduction of Bacteroides/Prevotella group organisms, a suppression that persisted to day 28 of the study. In the post-treatment period, toxin reappearance in fecal filtrates occurred in 14% of fidaxomicin-treated patient samples (13 of 91) compared to 28% of vancomycin-treated patient samples (29 of 94; P = 0.03).

gut microbiome Bacteroides commensal preservation dysbiosis

Spore Persistence and Vegetative Outgrowth Inhibition: Fidaxomicin versus Vancomycin Post-Antibiotic Effects

An in vitro study evaluated persistence of fidaxomicin and vancomycin on C. difficile spores following exposure and washing, using 10 prevalent UK ribotypes in fecal filtrate [1]. Fidaxomicin, but not vancomycin, persisted on spores following washing in saline (mean = 10.1 mg/L; range = 4.0–14 mg/L) and fecal filtrate (mean = 17.4 mg/L; range = 8.4–22.1 mg/L). Outgrowth and proliferation rates of vancomycin-exposed spores were similar to controls, whereas fidaxomicin-exposed spores showed no vegetative cell growth after 24 and 48 hours. At 48 hours, toxin levels averaged 3.7 and 3.3 relative units (RU) in control and vancomycin-exposed samples, respectively, but were undetectable in fidaxomicin-exposed samples.

C. difficile spores post-antibiotic effect spore recovery transmission prevention

Sporulation Inhibition: Comparative Analysis of Fidaxomicin, Vancomycin, Metronidazole, and Rifaximin

An in vitro study compared the effects of fidaxomicin, its major metabolite OP-1118, vancomycin, metronidazole, and rifaximin on C. difficile sporulation kinetics at sub-MIC concentrations (1/4× MIC) added to early stationary phase cells [1]. Both fidaxomicin and OP-1118 inhibited sporulation across multiple C. difficile strains, including the epidemic NAP1/BI/027 strain. In contrast, vancomycin, metronidazole, and rifaximin at similar sub-MICs did not inhibit sporulation; spore counts following comparator treatment increased to levels equivalent to the no-drug control. Additionally, expression of sporulation genes spoIIID (mother cell-specific) and spoIIR (forespore-specific) was inhibited by fidaxomicin and OP-1118 but not significantly by vancomycin.

sporulation C. difficile recurrence mechanism spore formation

Toxin Production Suppression: Fidaxomicin versus Vancomycin and Metronidazole at Sub-Inhibitory Concentrations

An in vitro study evaluated the effects of fidaxomicin, its major metabolite OP-1118, vancomycin, and metronidazole on C. difficile toxin gene expression and toxin production [1]. At sub-inhibitory concentrations (1/4× MIC), fidaxomicin and OP-1118—but not vancomycin or metronidazole—strongly suppressed toxin production in C. difficile isolates (including ATCC 43255 high-toxin-producer and UK-14 NAP1/027/BI epidemic strain) by ≥60% through at least 1 week of culture. At higher concentrations (2–2.5× MIC), transcripts from the pathogenicity loci (tcdR, tcdA, and tcdB) were nearly completely inhibited by both fidaxomicin and OP-1118, but not by vancomycin.

toxin A toxin B C. difficile virulence suppression

In Vitro Potency and MIC Comparison: Fidaxomicin versus Vancomycin and Metronidazole

A comparative in vitro evaluation determined minimum inhibitory concentrations (MICs) of metronidazole, vancomycin, and fidaxomicin against seven C. difficile strains [1]. The geometric mean MIC values were 0.91 µg/mL for metronidazole, 1.81 µg/mL for vancomycin, and 0.34 µg/mL for fidaxomicin. Fidaxomicin demonstrated approximately 5.3-fold greater potency (lower MIC) than vancomycin against the tested C. difficile isolates. An independent source reports fidaxomicin MIC₉₀ of 0.25 mg/L against C. difficile [2]. Fidaxomicin exhibited time-dependent, slow antibacterial activity at concentrations ranging from 0.5 to 32 µg/mL, whereas metronidazole exhibited concentration-dependent, rapid activity.

MIC C. difficile antimicrobial susceptibility in vitro activity

Evidence-Driven Application Scenarios for Fidaxomicin Procurement and Research Utilization


Clinical CDI Management: Recurrence Prevention in High-Risk Patient Populations

Fidaxomicin is indicated for procurement in healthcare systems managing CDI in patients at elevated risk for recurrence. Evidence from meta-analysis of 3944 patients demonstrates a 31% relative risk reduction in CDI recurrence compared to vancomycin (16.1% vs 25.4%; risk ratio 0.69, 95% CI 0.52–0.91) [1]. In real-world high-risk populations (immunocompromised, severe CDI, age ≥65), fidaxomicin reduced 90-day recurrence from 19.0% to 7.9% (P=0.037) . Procurement prioritization for this scenario is supported by 2021 IDSA guidelines recommending fidaxomicin as preferred therapy for initial and recurrent CDI episodes.

Microbiome-Conscious Antimicrobial Stewardship Programs

Antimicrobial stewardship programs prioritizing microbiome preservation should consider fidaxomicin procurement. Comparative microbiome analysis demonstrates that fidaxomicin spares Bacteroides/Prevotella populations, whereas vancomycin causes 2–4-log10 CFU/g reductions in these commensals that persist for at least 28 days post-treatment [1]. Post-treatment fecal toxin detection is significantly lower with fidaxomicin (14% vs 28%, P=0.03), indicating reduced pathogenic burden following therapy. This microbiome-sparing profile aligns with institutional goals of minimizing antibiotic-induced dysbiosis and preserving colonization resistance.

Infection Control and Nosocomial Transmission Reduction Initiatives

Healthcare facilities implementing enhanced CDI transmission control measures should evaluate fidaxomicin based on its spore-directed activity. In vitro evidence demonstrates that fidaxomicin uniquely persists on C. difficile spores (mean 17.4 mg/L in fecal filtrate), preventing subsequent vegetative outgrowth and toxin production—effects not observed with vancomycin [1]. Additionally, fidaxomicin inhibits sporulation at sub-MIC concentrations, a property absent in vancomycin, metronidazole, and rifaximin . These dual spore-directed mechanisms (persistence on spores plus sporulation inhibition) may reduce environmental contamination and person-to-person transmission, supporting formulary inclusion in outbreak or high-endemicity settings.

Research Applications: Narrow-Spectrum RNA Polymerase Inhibitor Studies

Fidaxomicin serves as a research tool compound for investigating narrow-spectrum antibiotic mechanisms and RNA polymerase targeting. Structural biology studies have identified a single sensitizing residue in C. difficile RNA polymerase that confers fidaxomicin binding selectivity absent in most gut commensals [1]. The compound demonstrates selective inhibition of Gram-positive bacterial RNA polymerase (IC₅₀ = 0.4 µM for Gram-positive vs 6 µM for Gram-negative bacteria) . Additionally, fidaxomicin exhibits no cross-resistance with rifamycins despite sharing the RNA polymerase target, and demonstrates synergistic interactions with rifamycins in vitro . These properties make fidaxomicin valuable for comparative target engagement studies and narrow-spectrum antimicrobial development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fidaxomicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.